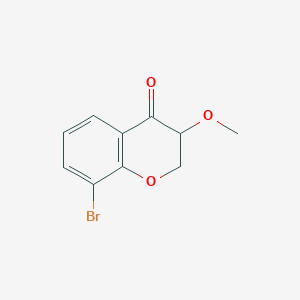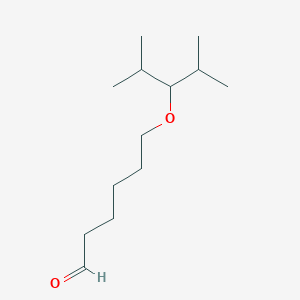
6-(2,4-Dimethylpentan-3-yloxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dimethylpentan-3-yloxy)hexanal is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.35 g/mol . It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a hexane chain substituted with a 2,4-dimethylpentan-3-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylpentan-3-yloxy)hexanal typically involves the reaction of 6-bromohexanal with 2,4-dimethylpentan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dimethylpentan-3-yloxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid.
Reduction: 6-(2,4-Dimethylpentan-3-yloxy)hexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,4-Dimethylpentan-3-yloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dimethylpentan-3-yloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 2,4-dimethylpentan-3-yloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid
- 6-(2,4-Dimethylpentan-3-yloxy)hexanol
- 6-(2,4-Dimethylpentan-3-yloxy)hexanamine
Uniqueness
6-(2,4-Dimethylpentan-3-yloxy)hexanal is unique due to its specific structural features, including the presence of both an aldehyde group and a 2,4-dimethylpentan-3-yloxy substituent. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H26O2 |
|---|---|
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
6-(2,4-dimethylpentan-3-yloxy)hexanal |
InChI |
InChI=1S/C13H26O2/c1-11(2)13(12(3)4)15-10-8-6-5-7-9-14/h9,11-13H,5-8,10H2,1-4H3 |
Clave InChI |
DOEUFLVDZISXJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


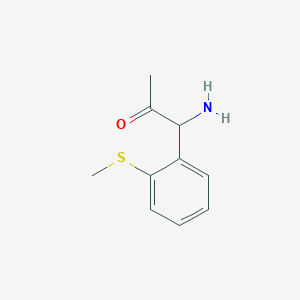
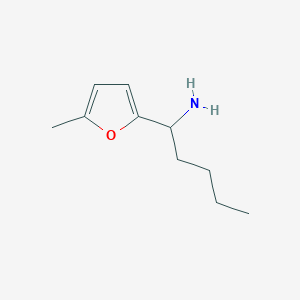
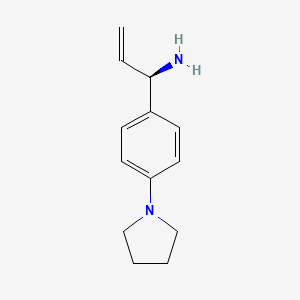
![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)

![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

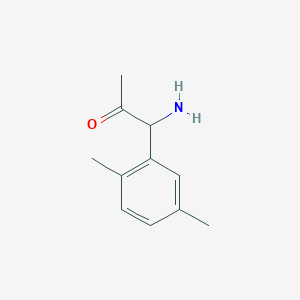
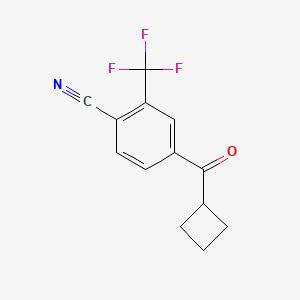
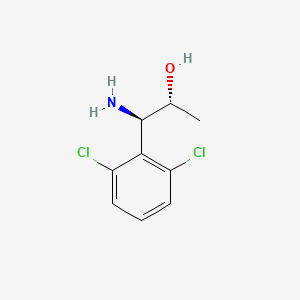
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)

